molecular formula C20H16N6O2S B2857103 N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-96-4

N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2857103
CAS No.: 868969-96-4
M. Wt: 404.45
InChI Key: NRYZHJWIHVAUQF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a sophisticated research chemical designed for investigating kinase-mediated signaling pathways. This compound features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its ability to act as a potent kinase inhibitor [https://pubmed.ncbi.nlm.nih.gov/29671555/]. The molecular architecture, which includes a pyridin-4-yl moiety and an acetamide-linked acetylphenyl group, is engineered for high-affinity binding to specific ATP pockets, potentially targeting receptors such as Fibroblast Growth Factor Receptors (FGFRs) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572631/]. Its primary research value lies in the exploration of targeted cancer therapies, particularly for tumors driven by dysregulated kinase activity. Researchers utilize this compound in biochemical assays to study enzyme inhibition kinetics, in cell-based models to assess its effects on proliferation and apoptosis, and in structural biology to elucidate drug-target interactions. The incorporation of a sulfanyl acetamide linker enhances the molecule's ability to interact with cysteine residues or modulate solubility, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing next-generation oncology therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S/c1-13(27)14-2-4-16(5-3-14)22-18(28)12-29-19-7-6-17-23-24-20(26(17)25-19)15-8-10-21-11-9-15/h2-11H,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYZHJWIHVAUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or pyridazinyl positions, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo[4,3-b]pyridazine-Based Analogs

Compounds sharing the triazolo[4,3-b]pyridazine core but differing in substituents are critical for understanding structure-activity relationships.

Analog 1 : N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
  • Key Differences :
    • The 3-position substituent is 4-chlorophenyl instead of pyridin-4-yl.
    • The acetamide group is linked to a 4-acetamidophenyl rather than a 4-acetylphenyl group.
  • The acetamidophenyl substituent introduces an additional hydrogen-bonding site, which may influence target binding.
Analog 2 : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Key Differences :
    • The 3-position substituent is a methyl group , and the acetamide chain is attached to a 4-ethoxyphenyl group.
  • Implications: The smaller methyl group reduces steric hindrance, possibly improving binding to compact active sites.
Structural Comparison Table
Compound Triazolo[4,3-b]pyridazine Substituent Acetamide Substituent Key Features
Target Compound Pyridin-4-yl 4-Acetylphenyl Polar pyridinyl; ketone functional group
Analog 1 4-Chlorophenyl 4-Acetamidophenyl Lipophilic chlorophenyl; amide group
Analog 2 3-Methyl 4-Ethoxyphenyl Compact methyl; ethoxy for lipophilicity

Structurally Divergent Analogs

Analog 3 : 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide
  • Structural Differences :
    • Core: 1,2,4-triazole instead of triazolo[4,3-b]pyridazine.
    • Substituents: Furan-2-yl at the 5-position of the triazole ring.
  • Synthesis: Alkylation of α-chloroacetamides with KOH, followed by Paal-Knorr condensation .

Physicochemical Properties (Inferred)

Compound Polarity (Relative) Lipophilicity (LogP) Solubility (Aqueous)
Target Compound Moderate Moderate Moderate
Analog 1 Low High Low
Analog 3 High Low High
  • Target vs. Analog 1 : Pyridinyl’s polarity may improve solubility over chlorophenyl.
  • Analog 3 : The furan and triazole core increase polarity, favoring aqueous solubility.

Biological Activity

N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C17H14N4O3S
  • Molecular Weight : 342.38 g/mol
  • Structural Components :
    • An acetylphenyl group
    • A triazolopyridazine moiety
    • A sulfanyl linkage

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds can effectively inhibit various bacterial strains and fungi.

CompoundActivity TypeTarget OrganismsReference
Triazole DerivativesAntibacterialE. coli, S. aureus
Triazole DerivativesAntifungalC. albicans

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar triazole structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study on mercapto-substituted 1,2,4-triazoles demonstrated their ability to inhibit cancer cell lines effectively:

Compound TypeCancer Cell LinesMechanism of ActionReference
Mercapto-substituted TriazolesHeLa, MCF-7Apoptosis induction

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. For example, studies have highlighted the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurological disorders:

Enzyme TargetedInhibition TypePotential ApplicationsReference
Acetylcholinesterase (AChE)Competitive InhibitionAlzheimer’s Disease Treatment

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The triazole ring system is known for its ability to interact with biological macromolecules such as proteins and nucleic acids.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Modulation : By inhibiting enzymes like AChE, the compound may alter neurotransmitter levels, impacting neurological functions.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of a related triazole compound against a panel of pathogens. The results indicated a significant reduction in bacterial growth at low concentrations (MIC values), highlighting the potential application in infectious disease management.

Study on Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives in vitro. The results demonstrated a dose-dependent inhibition of cell viability in several cancer cell lines, suggesting that this class of compounds could serve as lead candidates for further development.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise Optimization : Begin with precursor preparation (e.g., pyridazinyl and triazolo intermediates), followed by coupling reactions. Use catalysts like pyridine or triazole derivatives under controlled temperatures (60–100°C) and inert atmospheres to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfanyl acetamide coupling. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
  • Yield Tracking : Monitor each step using TLC and HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and adjust stoichiometry .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to verify substituent positions, focusing on acetylphenyl protons (~2.5 ppm) and pyridazinyl aromatic protons (7.5–8.5 ppm) .
  • HPLC Analysis : Employ reverse-phase HPLC (UV detection at 254 nm, flow rate 1 mL/min) to assess purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C25H20N6O2S: 493.14 g/mol) and fragmentation patterns .

Q. How does pH and temperature affect the compound’s stability in biological assays?

  • Methodology :

  • pH Stability : Conduct kinetic studies in buffers (pH 3–9) at 37°C. Monitor hydrolysis via HPLC; acetylphenyl and sulfanyl groups degrade significantly below pH 5 .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperature (>200°C). For solution stability, store lyophilized samples at -20°C to prevent thioether bond cleavage .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the compound’s biological activity and target engagement?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinase targets (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ assays. IC50 values are calculated from dose-response curves (0.1–100 µM) .
  • Cellular Uptake Studies : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization in cancer cell lines (HeLa, MCF-7) .

Q. How can computational modeling resolve discrepancies in biological assay data?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to protein targets (e.g., PDB: 1M17). Compare docking scores with experimental IC50 values to validate hypotheses .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bonding patterns to explain variability in cellular vs. enzymatic activity .

Q. What strategies enhance pharmacokinetic properties without compromising bioactivity?

  • Methodology :

  • Prodrug Design : Modify the acetylphenyl group with ester linkages to improve solubility. Test hydrolysis rates in plasma and liver microsomes .
  • Metabolic Stability : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS. Introduce fluorine substituents to block oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity across cell lines?

  • Methodology :

  • Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours). Validate via MTT and Annexin V/PI assays .
  • Off-Target Profiling : Screen against a panel of 50 kinases to identify non-specific interactions. Correlate kinase inhibition with cytotoxicity using Spearman’s rank analysis .

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